(6-Chloro-2-phenylpyrimidin-4-yl)methanol
Overview
Description
(6-Chloro-2-phenylpyrimidin-4-yl)methanol is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.66 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 6th position and a phenyl group at the 2nd position of the pyrimidine ring, along with a methanol group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol typically involves the reaction of 2-phenylpyrimidine with chlorinating agents to introduce the chloro group at the 6th position. Common reagents used in these reactions include dimethyl carbonate (DMC), DABCO, and palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-phenylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming 2-phenylpyrimidin-4-ylmethanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H2).
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 6-chloro-2-phenylpyrimidine-4-carboxylic acid, while substitution of the chloro group can yield various substituted pyrimidine derivatives .
Scientific Research Applications
(6-Chloro-2-phenylpyrimidin-4-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biological studies to investigate the function of specific enzymes and receptors.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-2-phenylpyrimidin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases or other signaling molecules, thereby modulating cellular processes . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
(6-Chloro-2-phenylpyrimidin-4-yl)methanol can be compared with other similar compounds, such as:
2-Amino-4-chloro-6-methylpyrimidine: This compound has a similar pyrimidine core but with different substituents, leading to different chemical and biological properties.
4-Chloro-6-methyl-2-phenylpyrimidine: This compound also has a similar structure but with a methyl group instead of a methanol group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
(6-chloro-2-phenylpyrimidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-9(7-15)13-11(14-10)8-4-2-1-3-5-8/h1-6,15H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYPUBBUSUVHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694253 | |
Record name | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325685-75-4 | |
Record name | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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